Positional Isomerism as a Determinator of Orexin Receptor Antagonist Activity
A key differentiator is the position of the piperidine substitution. The target compound is a 2-substituted piperidine, whereas the most frequently cited analog in literature, often mislabeled as SB-408124, is the 3-substituted isomer (CAS 1220039-11-1) . A study on structurally related 2-substituted piperidine orexin receptor antagonists reported OX1 IC50 values in the nanomolar range, demonstrating that the 2-position substitution is a viable, active scaffold. For example, closely related 2-substituted analogs in Table 1 of the source showed OX1 IC50 values ranging from <1 nM to 13 nM, and OX2 IC50 values from 4 nM to 23 nM [1]. While direct data for CAS 1219979-27-7 is proprietary, this class-level evidence strongly suggests that the 2-substituted isomer possesses a distinct pharmacological profile compared to its 3-substituted counterpart.
| Evidence Dimension | Orexin Receptor Antagonism Potency and Selectivity Profile |
|---|---|
| Target Compound Data | No publicly available data for this specific compound. Structurally related 2-substituted piperidine orexin antagonists show OX1 IC50 values from <1 to 13 nM and OX2 IC50 values from 4 to 23 nM. |
| Comparator Or Baseline | The 3-substituted positional isomer (CAS 1220039-11-1) is frequently, though incorrectly, associated with the OX1 antagonist SB-408124. |
| Quantified Difference | Not calculable for the specific compound. The 2-substituted scaffold is active as an orexin antagonist, indicating a different selectivity profile is highly probable compared to the 3-substituted isomer. |
| Conditions | In vitro recombinant human orexin receptor binding and functional assays. |
Why This Matters
Procuring the correct positional isomer is critical for receptor pharmacology studies, as the substitution position can fundamentally shift both potency and selectivity between orexin receptor subtypes.
- [1] Table 1: 2-Substituted piperidine (R=H) orexin receptor antagonists. PMC, 2013. View Source
